![molecular formula C6H6N6O2 B2377000 [5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid CAS No. 1243653-47-5](/img/structure/B2377000.png)
[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a compound that contains a pyrazole ring and a tetrazole ring. The presence of these rings gives it unique properties and characteristics. The pyrazole moiety is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . A novel energetic compound 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and a series of corresponding energetic salts were designed and synthesized .Molecular Structure Analysis
The chemical structures of these compounds were determined through NMR spectra, elemental analysis, FT-IR, and single crystal X-ray diffraction .Chemical Reactions Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Physical And Chemical Properties Analysis
The molecular weight of “[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is 194.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . The topological polar surface area is 98.7 Ų . The exact mass and monoisotopic mass are 194.05522346 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds containing pyrazole and tetrazole moieties have shown potential in anticancer research. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for antitumor potential against different cell lines .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities. One of the synthesized pyrazole derivatives displayed superior antipromastigote activity, and two other compounds showed significant inhibition effects against Plasmodium berghei .
Antibacterial Activity
Pyrazole-bearing compounds have shown antibacterial properties. The synthesized azachalcones and 4,5-dihydro-1H-pyrazole derivatives have been suggested as promising objects for searching antibacterial agents .
Luminescent Properties
After the reduction of the nitro group, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties .
Reactivity with Acidic Materials and Strong Oxidizers
Tetrazoles, such as 1H-tetrazole, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also react with a few active metals to produce new compounds, which can be explosive to shocks .
Biological and Clinical Applications
Indole derivatives, which could be structurally related to the compound , have shown diverse biological activities and clinical applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Wirkmechanismus
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-pyrazol-1-yltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c13-5(14)4-12-9-6(8-10-12)11-3-1-2-7-11/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSSKNWGJBZDCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(N=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


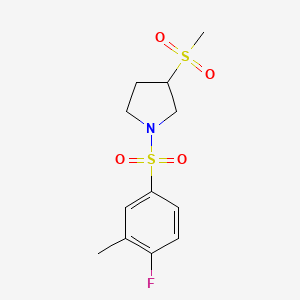
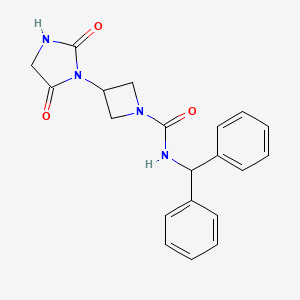

![2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2376927.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)
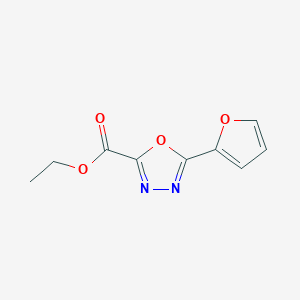
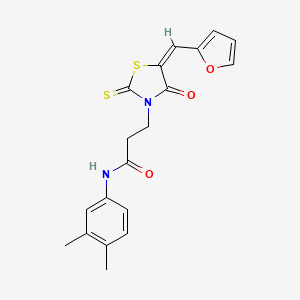
![8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)
![1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2376937.png)
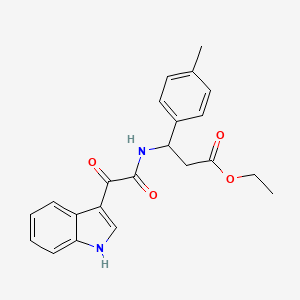
![3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2376939.png)
